molecular formula C8H8N4O3S B13102701 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide

Cat. No.: B13102701
M. Wt: 240.24 g/mol
InChI Key: TWCPEXSCWIGBNS-UHFFFAOYSA-N
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Description

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 1,2,4-oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of an amidoxime with an appropriate sulfonamide precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as nitro compounds.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, sulfonamides, and their derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it may act as an inhibitor of bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its combination of the oxadiazole ring with a sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a variety of applications in different fields.

Properties

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O3S/c9-6-1-3-7(4-2-6)16(13,14)12-8-10-5-15-11-8/h1-5H,9H2,(H,11,12)

InChI Key

TWCPEXSCWIGBNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=N2

Origin of Product

United States

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